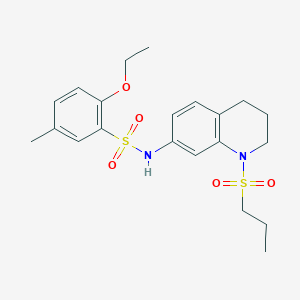

2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-ethoxy-5-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5S2/c1-4-13-29(24,25)23-12-6-7-17-9-10-18(15-19(17)23)22-30(26,27)21-14-16(3)8-11-20(21)28-5-2/h8-11,14-15,22H,4-7,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFWZTMUZOISDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves a multi-step reaction process. One common synthetic route begins with the formation of the tetrahydroquinoline core through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene. Following this, the sulfonamide group is introduced via sulfonation, where a propylsulfonyl chloride reacts with the tetrahydroquinoline intermediate under basic conditions. The final step includes the ethoxylation of the benzene ring through a nucleophilic substitution reaction, using an ethyl halide in the presence of a suitable base.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions such as temperature, solvent choice, and catalyst presence is crucial to ensure high yield and purity. Continuous flow reactors may be employed to achieve efficient mixing and heat transfer, thereby enhancing the overall reaction kinetics and product consistency.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide undergoes various types of chemical reactions:

Oxidation: : This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: : Reduction reactions can convert the sulfonamide group to sulfonic acid or other derivatives, using reducing agents like sodium borohydride.

Substitution: : Nucleophilic and electrophilic substitutions can modify the ethoxy or methyl groups, potentially introducing new functional groups.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate

Reducing Agents: : Sodium borohydride, lithium aluminum hydride

Solvents: : Methanol, dichloromethane, acetonitrile

Catalysts: : Palladium on carbon, platinum oxide

Major Products

Oxidation: : Sulfoxides, sulfones

Reduction: : Sulfonic acids

Substitution: : Derivatives with various functional groups like halides, hydroxyls

Scientific Research Applications

2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has several applications across different research fields:

Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: : Acts as a probe to study enzyme inhibition and protein interactions due to its sulfonamide moiety.

Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: : Utilized in the development of new materials with unique properties, such as polymers with specific functionalities.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of enzymes that interact with its sulfonamide group. The sulfonamide moiety mimics the structure of p-aminobenzoic acid, a substrate for dihydropteroate synthase, thereby competitively inhibiting the enzyme. This inhibition disrupts folate synthesis, which is crucial for DNA replication and cell division, leading to antibacterial and antiproliferative effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacokinetic Properties

The compound shares structural homology with IIIa [(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide], a benzenesulfonamide synthesized via analogous methods (e.g., reaction with benzenesulfonyl chloride in pyridine/DMAP). Key differences include:

- Ethoxy vs.

- Methyl vs. Chlorine : The 5-methyl substituent in the target compound reduces electronegativity relative to IIIa’s 5-chloro group, which may weaken hydrogen-bonding interactions but improve metabolic resistance.

- Propylsulfonyl vs. Styryl: The propylsulfonyl group in the tetrahydroquinoline moiety replaces IIIa’s styryl group, likely enhancing aqueous solubility due to sulfonyl’s polar nature.

Table 1: Substituent-Driven Property Comparison

Research Implications and Limitations

- Knowledge Gaps: No direct bioactivity or toxicity data exist for the target compound. Computational modeling (e.g., molecular docking) could predict target affinity.

- Contradictions : emphasizes methoxy and chlorine substituents for activity, but the target compound’s ethoxy and methyl groups may prioritize pharmacokinetic optimization over potency.

Biological Activity

The compound 2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C23H32N6O4S

- Molecular Weight : 488.60 g/mol

- IUPAC Name : 2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

This compound features a sulfonamide group attached to a tetrahydroquinoline structure, which is known for various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Key mechanisms include:

- Inhibition of Ion Channels : Studies have shown that derivatives similar to this compound can selectively inhibit potassium channels (Kv2.1), which are crucial in regulating neuronal excitability and apoptosis. This inhibition may prevent cell death in conditions such as ischemic stroke .

- Transcriptional Modulation : The compound may influence gene expression profiles in various cell lines. Research indicates that structurally related compounds can elicit significant changes in gene expression associated with endocrine responses and cellular stress responses .

Biological Activity and Pharmacological Effects

The pharmacological effects of 2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide have been explored through various studies:

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Neuroprotective Effects : A study demonstrated that compounds targeting Kv2.1 channels significantly reduced neuronal apoptosis in a rat model of ischemic stroke. The tested compounds showed IC50 values indicating high potency in protecting neuronal cells from oxidative stress-induced apoptosis .

- Transcriptional Profiling : Research involving transcriptional profiling assessed the impact of this compound on gene expression across different cell lines (MCF7, HepG2). The results indicated that exposure to the compound led to differential gene expression patterns that could be linked to stress response pathways and potential therapeutic effects against cancer .

- Cytotoxicity Assessment : In vitro studies evaluated the cytotoxic effects of the compound using the MTT assay across various concentrations. The findings suggested that the compound exhibited minimal cytotoxicity at effective therapeutic doses, making it a candidate for further pharmacological development .

Q & A

Q. What are the key considerations for designing a multi-step synthesis protocol for this compound?

The synthesis of this sulfonamide derivative typically involves sequential functionalization of the tetrahydroquinoline core and benzenesulfonamide moiety. Critical steps include:

- Sulfonylation : Introducing the propylsulfonyl group to the tetrahydroquinoline nitrogen requires anhydrous conditions and catalysts like triethylamine .

- Coupling reactions : Amide bond formation between the sulfonamide and tetrahydroquinoline may employ EDC/HOBt or other carbodiimide-based coupling agents .

- Protection/deprotection : Protecting groups (e.g., Boc for amines) prevent side reactions during sulfonylation . Optimization Table :

| Step | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonylation | Propylsulfonyl chloride, Et₃N | 65–75 | ≥95% |

| Coupling | EDC, HOBt, DMF | 50–60 | ≥90% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of ¹H/¹³C NMR , FT-IR , and HRMS is essential:

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the ethoxy and methyl groups .

- FT-IR : Confirm sulfonamide (-SO₂NH) and sulfonyl (-SO₂) stretches at 1150–1350 cm⁻¹ .

- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ = 491.18) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data for sulfonamide derivatives?

Discrepancies often arise from dynamic conformational changes or solvent effects. Strategies include:

- Variable-temperature NMR : Identify rotameric equilibria by analyzing signal coalescence at elevated temperatures .

- Computational modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

- X-ray crystallography : Resolve ambiguities via crystal structure determination .

Q. What methodological approaches are recommended for assessing the compound’s interaction with cyclooxygenase (COX) isoforms?

To evaluate COX-1/COX-2 inhibition:

- Enzyme assays : Use purified COX isoforms and monitor prostaglandin production via ELISA .

- Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in the COX-2 active site .

- Mutagenesis : Validate key interactions (e.g., hydrogen bonds with His90 or Arg513) via site-directed mutagenesis .

Q. How do electronic effects of substituents influence the sulfonamide group’s reactivity in cross-coupling reactions?

Substituents on the benzene ring modulate electron density:

- Electron-withdrawing groups (e.g., -SO₂) : Enhance electrophilicity, facilitating nucleophilic aromatic substitution .

- Ethoxy/methyl groups : Provide steric hindrance, requiring optimized reaction conditions (e.g., Pd catalysis, elevated temps) . Reactivity Comparison :

| Substituent | Reaction Rate (k, s⁻¹) | Yield (%) |

|---|---|---|

| -OEt (electron-donating) | 0.05 | 45 |

| -SO₂NH (electron-withdrawing) | 0.12 | 68 |

Q. What strategies are effective in overcoming low yields in the final coupling step?

Low yields often stem from steric hindrance or poor solubility. Solutions include:

- Solvent optimization : Switch to polar aprotic solvents (e.g., DMF or DMSO) to improve reactant solubility .

- Microwave-assisted synthesis : Enhance reaction efficiency via controlled dielectric heating .

- Catalyst screening : Test Pd(OAc)₂ or Buchwald-Hartwig catalysts for C-N coupling .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across cell-based vs. enzyme assays?

Discrepancies may arise from off-target effects or differential cell permeability. Mitigation steps:

- Permeability assays : Measure cellular uptake via LC-MS/MS .

- Counter-screening : Test against unrelated enzymes (e.g., kinases) to rule out nonspecific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.